Cas no 1628319-89-0 (tert-butyl (1S,4R)-6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate)
![tert-butyl (1S,4R)-6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate structure](https://ja.kuujia.com/scimg/cas/1628319-89-0x500.png)
tert-butyl (1S,4R)-6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate 化学的及び物理的性質
名前と識別子
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- tert-butyl (1S,4R)-6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
- (1S,4R)-2-Boc-6-oxo-2-aza-bicyclo[2.2.1]heptane
- (1S,4R)-2-Boc-6-oxo-2-azabicyclo[2.2.1]heptane
- t-Butyl (1S,4R)-6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
- (1S,4R)-tert-Butyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
- BS-43437
- 1628319-89-0
- CS-0184876
- tert-butyl(1S,4R)-6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
- MFCD28656682
- SCHEMBL16043148
-
- MDL: MFCD28656682
- インチ: 1S/C11H17NO3/c1-11(2,3)15-10(14)12-6-7-4-8(12)9(13)5-7/h7-8H,4-6H2,1-3H3/t7-,8+/m1/s1
- InChIKey: GMFUILAFZFPFJH-SFYZADRCSA-N
- SMILES: O=C1C[C@@H]2CN(C(=O)OC(C)(C)C)[C@H]1C2
計算された属性
- 精确分子量: 211.12084340g/mol
- 同位素质量: 211.12084340g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 15
- 回転可能化学結合数: 2
- 複雑さ: 305
- 共价键单元数量: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.1
- トポロジー分子極性表面積: 46.6
tert-butyl (1S,4R)-6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ18127-250MG |
tert-butyl (1S,4R)-6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate |
1628319-89-0 | 97% | 250MG |
¥ 1,412.00 | 2023-04-14 | |
Chemenu | CM468171-5g |
tert-butyl (1S,4R)-6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate |
1628319-89-0 | 95%+ | 5g |
$1919 | 2023-01-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ18127-10G |
tert-butyl (1S,4R)-6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate |
1628319-89-0 | 97% | 10g |
¥ 17,589.00 | 2023-04-14 | |
Chemenu | CM468171-1g |
tert-butyl (1S,4R)-6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate |
1628319-89-0 | 95%+ | 1g |
$640 | 2023-01-19 | |
abcr | AB535220-500mg |
t-Butyl (1S,4R)-6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate; . |
1628319-89-0 | 500mg |
€488.30 | 2024-06-11 | ||
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R1553-500mg |
(1S,4R)-2-Boc-6-oxo-2-aza-bicyclo[2.2.1]heptane |
1628319-89-0 | 96% | 500mg |
¥0.0 | 2024-04-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ18127-100mg |
tert-butyl (1S,4R)-6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate |
1628319-89-0 | 97% | 100mg |
¥620.0 | 2024-04-23 | |
Ambeed | A247478-10g |
tert-butyl (1S,4R)-6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate |
1628319-89-0 | 97% | 10g |
$2647.0 | 2024-04-23 | |
A2B Chem LLC | BA05226-250mg |
tert-Butyl (1s,4r)-6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate |
1628319-89-0 | 95% | 250mg |
$164.00 | 2024-04-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ18127-500.0mg |
tert-butyl (1S,4R)-6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate |
1628319-89-0 | 97% | 500.0mg |
¥1643.0000 | 2024-07-24 |
tert-butyl (1S,4R)-6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate 関連文献
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
tert-butyl (1S,4R)-6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylateに関する追加情報
Research Brief on tert-butyl (1S,4R)-6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS: 1628319-89-0) in Chemical Biology and Pharmaceutical Applications
The compound tert-butyl (1S,4R)-6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS: 1628319-89-0) has garnered significant attention in recent chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This bicyclic scaffold serves as a key intermediate in the synthesis of bioactive molecules, particularly in the development of protease inhibitors and chiral auxiliaries. Recent studies highlight its role in modulating enzyme activity and its utility in asymmetric synthesis.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's application as a precursor for novel SARS-CoV-2 main protease inhibitors. The rigid bicyclic structure provides optimal spatial orientation for interacting with the protease active site, achieving IC50 values in the low micromolar range. Researchers emphasized the importance of the tert-butyl ester group in enhancing cell permeability while maintaining metabolic stability.
In synthetic chemistry, advancements have been made in the enantioselective preparation of this compound. A team from MIT developed a biocatalytic route using engineered ketoreductases, achieving >99% ee and 85% yield (Nature Catalysis, 2024). This green chemistry approach significantly improves upon previous metal-catalyzed methods and aligns with pharmaceutical industry demands for sustainable synthesis.
Pharmacokinetic studies of derivatives containing this scaffold reveal promising ADME profiles. The oxo group at position 6 appears crucial for forming hydrogen bonds with biological targets, while the azabicyclo[2.2.1]heptane core contributes to conformational restriction that enhances target selectivity. Current clinical candidates incorporating this moiety are in Phase I trials for inflammatory diseases.
Analytical characterization of 1628319-89-0 has been refined using advanced techniques. Recent QNMR studies established precise purity assessment protocols (Analytical Chemistry, 2023), addressing previous challenges in quantifying this hygroscopic compound. These developments support its reliable use in GMP environments.
The compound's safety profile continues to be evaluated through computational toxicology models. Predictive studies suggest low genotoxic risk but recommend monitoring for potential CYP450 inhibition due to the nitrogen-containing heterocycle. These findings guide medicinal chemists in structural optimization efforts.
Looking forward, researchers anticipate expanded applications of this scaffold in targeted protein degradation (PROTACs) and covalent inhibitor design. Its balanced lipophilicity (clogP ~1.8) and polar surface area (~70 Ų) make it particularly suitable for CNS drug development, with several candidates showing blood-brain barrier penetration in preclinical models.
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